Thunbergol B

Description

Structure

3D Structure

Properties

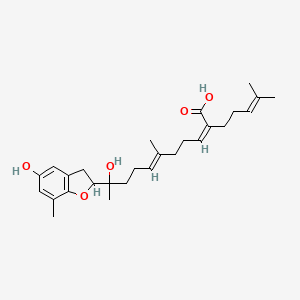

Molecular Formula |

C27H38O5 |

|---|---|

Molecular Weight |

442.6 g/mol |

IUPAC Name |

(2Z,6E)-10-hydroxy-10-(5-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-2-yl)-6-methyl-2-(4-methylpent-3-enyl)undeca-2,6-dienoic acid |

InChI |

InChI=1S/C27H38O5/c1-18(2)9-6-12-21(26(29)30)13-7-10-19(3)11-8-14-27(5,31)24-17-22-16-23(28)15-20(4)25(22)32-24/h9,11,13,15-16,24,28,31H,6-8,10,12,14,17H2,1-5H3,(H,29,30)/b19-11+,21-13- |

InChI Key |

YZHTYWFHNCTOEN-LADKKCNBSA-N |

Isomeric SMILES |

CC1=CC(=CC2=C1OC(C2)C(C)(CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O)O |

Canonical SMILES |

CC1=CC(=CC2=C1OC(C2)C(C)(CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O)O |

Synonyms |

10-(2,3-dihydro-5-hydroxy-7-methyl-1-benzofuran-2-yl)-10-hydroxy-6-methyl-2-(4-methyl-3-pentenyl)-2,6-undecadienoic acid thunbergol B |

Origin of Product |

United States |

Chemical Profile of Thunbergol B

Chemical Structure and Properties

Thunbergol B is a monocyclic diterpene alcohol characterized by a 14-membered carbon ring. Its systematic IUPAC name is (1R,2E,4S,7E,11E)-4-Isopropyl-1,7,11-trimethylcyclotetradeca-2,7,11-trienol. The structure features three trisubstituted double bonds within the macrocycle and a tertiary alcohol group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₃₄O | researchgate.net |

| Molecular Weight | 290.48 g/mol | researchgate.net |

| Appearance | Colorless oil | researchgate.net |

Spectroscopic Data

The structural elucidation of this compound was heavily reliant on spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows a characteristic broad absorption band for the hydroxyl group (-OH) at 3350 cm⁻¹ and another strong band at 1100 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum displays signals corresponding to the olefinic protons around δ 4.9 ppm. The methyl protons of the isopropyl group appear as a doublet, and the methyl groups attached to the double bonds and the carbon bearing the hydroxyl group also show characteristic signals. researchgate.net

Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of 290. researchgate.net

Structural Elucidation and Stereochemical Assignment of Thunbergol B

Spectroscopic Methodologies for Structural Determination

Spectroscopic methods are indispensable tools in organic chemistry for the identification and structural characterization of natural products like Thunberginol B. uni.lunih.govias.ac.in

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. uni.lunih.govias.ac.in Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the different types of protons and their environments. jst.go.jpias.ac.inebi.ac.uk The ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. ias.ac.inebi.ac.uk

For synthesized Thunberginol B, detailed NMR data has been reported. The ¹H NMR spectrum (300 MHz, CDCl₃) shows characteristic signals at δ (ppm) 6.46 (1H, d, J = 8.7 Hz, H-7), 6.54 (1H, d, J = 1.8 Hz, H-5), 6.99 (1H, s, H-4), 7.15 (1H, d, J = 7.8 Hz, H-5′), 7.27 (1H, d, J = 1.8 Hz, H-2′), and 7.32 (1H, dd, J = 1.2, 8.4 Hz, H-6′). semanticscholar.org The ¹³C NMR spectrum (300 MHz, CDCl₃) provides signals at δ (ppm) 111.8 (C-7), 112.2 (C-5), 112.6 (C-8a), 120.5 (C-2′), 123.4 (C-5′), 123.6 (C-6′), 125.4 (C-1′), 148.7 (C-4a), 149.2 (C-3), 154.9 (C-1, C-3′, C-4′), 162.8 (C-8), and 167.6 (C-6). semanticscholar.org

Two-dimensional NMR techniques such as ¹H-¹H COSY, HMQC (Heteronuclear Multiple Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing correlations between protons and carbons, confirming connectivity and aiding in the complete assignment of signals. researchgate.netchemfaces.compharm.or.jpingentaconnect.commdpi.compharm.or.jpresearchgate.net Although specific 2D NMR data for Thunberginol B is not detailed in the provided sources, these techniques are commonly applied in the structural elucidation of isocoumarins and related compounds to confirm the assignments derived from 1D NMR data. researchgate.netchemfaces.comingentaconnect.commdpi.comresearchgate.net

Table 1: ¹H and ¹³C NMR Data for Synthesized Thunberginol B semanticscholar.org

| Position | ¹H NMR (δ in ppm, Multiplicity, J in Hz) | ¹³C NMR (δ in ppm) |

| 4 | 6.99 (1H, s) | - |

| 5 | 6.54 (1H, d, J=1.8) | 112.2 |

| 6 | - | 167.6 |

| 7 | 6.46 (1H, d, J=8.7) | 111.8 |

| 8 | - | 162.8 |

| 8a | - | 112.6 |

| 1 | - | 154.9 |

| 3 | - | 149.2 |

| 1′ | - | 125.4 |

| 2′ | 7.27 (1H, d, J=1.8) | 120.5 |

| 3′ | - | 154.9 |

| 4′ | - | 154.9 |

| 5′ | 7.15 (1H, d, J=7.8) | 123.4 |

| 6′ | 7.32 (1H, dd, J=1.2, 8.4) | 123.6 |

Note: Data for carbons C-1, C-3', and C-4' are reported at the same chemical shift (154.9 ppm) in the source semanticscholar.org. The multiplicity for some ¹H signals was not explicitly provided in the source beyond the coupling constants.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural subunits. uni.lunih.govias.ac.in The mass spectrum of synthesized Thunberginol B (70 eV) shows a molecular ion peak at m/z 286 (M⁺), which corresponds to the molecular formula C₁₅H₁₀O₆. semanticscholar.org Fragmentation peaks observed in the mass spectrum provide clues about the substructures present in the molecule. High-resolution mass spectrometry (HRMS) can further confirm the exact molecular weight and elemental composition. researchgate.netingentaconnect.com

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavelengths. uni.lunih.govias.ac.in Characteristic absorption bands in the IR spectrum correspond to the vibrations of different chemical bonds. The IR spectrum (KBr) of synthesized Thunberginol B shows absorption bands at νmax (cm⁻¹) 1690, 1626, 1599, 1365, 1322, 1243, 1192, and 1163. semanticscholar.org These bands are indicative of the presence of functional groups such as carbonyl (C=O) from the lactone ring (around 1690 cm⁻¹), aromatic ring vibrations (around 1600 cm⁻¹), and carbon-oxygen stretches (C-O-C) from the isocoumarin (B1212949) core and phenolic hydroxyl groups. ias.ac.inpharm.or.jpingentaconnect.com The presence of phenolic hydroxyl groups is also supported by a broad absorption band in the region of 3386-3360 cm⁻¹ in the IR spectrum of the demethylated product during synthesis, which corresponds to the phenolic OH stretch. semanticscholar.org

UV-Vis spectroscopy is useful for detecting the presence of conjugated pi systems and aromatic rings within a molecule. uni.lunih.govias.ac.in The absorption maxima (λmax) and intensity of the absorption bands in the UV-Vis spectrum provide information about the extent and type of conjugation. ias.ac.in While specific UV-Vis data for Thunberginol B is not explicitly provided in all sources, related isocoumarin and dihydroisocoumarin compounds show characteristic UV absorptions. For instance, some related compounds exhibit UV-Vis peaks around 220-280 nm and 300-320 nm, corresponding to π→π* and n→π* transitions of the aromatic system and carbonyl groups. pharm.or.jpingentaconnect.commdpi.comresearchgate.net These absorptions are consistent with the isocoumarin structure of Thunberginol B, which contains conjugated aromatic rings and a lactone carbonyl.

Elucidation of Thunberginol B Stereochemistry

Catalytic hydrogenation involves the addition of hydrogen to unsaturated bonds (like double or triple bonds) in the presence of a catalyst. This reaction can be used to determine the number of unsaturated bonds in a molecule and, under controlled conditions with specific catalysts, can provide information about the stereochemistry of double bonds (e.g., syn addition). jst.go.jpchemfaces.commdpi.comresearchgate.net In the context of isocoumarins, catalytic hydrogenation of the double bond in the benzylidene moiety (if present) or other unsaturated centers could yield saturated derivatives, and the stereochemistry of the resulting product can be analyzed. While the synthesis of Thunberginol B involves steps like condensation and demethylation researchgate.netsemanticscholar.orgacs.org, catalytic hydrogenation is mentioned in the context of modifying related compounds or removing protecting groups in synthesis researchgate.netresearchgate.net. Its specific application solely for determining the stereochemistry of Thunberginol B is not detailed in the provided results.

Derivative formation, such as acetylation of hydroxyl groups, can also be used to confirm the presence and number of specific functional groups and can sometimes influence the conformation and spectroscopic properties of a molecule, indirectly providing stereochemical information. spectrabase.comtaylorandfrancis.com For example, Thunberginol B tetraacetate has been mentioned, indicating that derivatives can be formed spectrabase.com. Changes in NMR chemical shifts upon acetylation can provide information about the environment of the hydroxylated carbons and adjacent protons.

Furthermore, techniques like Circular Dichroism (CD) spectroscopy are often employed to determine the absolute stereochemistry (R or S configuration) of chiral centers in molecules, particularly those with chromophores near the chiral center. pharm.or.jpresearchgate.netclockss.org Studies on related dihydroisocoumarins have utilized CD spectra to assign the absolute configuration at chiral centers. pharm.or.jpresearchgate.net Although direct application of CD to determine the stereochemistry of Thunberginol B's chiral center (C-3 in the isochromanone ring) is not explicitly described in the provided sources, it is a relevant technique for this class of compounds. The synthesis route described for Thunberginol B involves steps that would define its stereochemistry researchgate.netsemanticscholar.orgresearchgate.net.

Regioselective and Stereoselective Synthetic Approaches to Confirm Stereostructure

Regioselective and stereoselective synthetic approaches play a vital role in confirming the proposed structure and stereochemistry of natural products like Thunbergol B. Regioselective synthesis ensures that reactions occur at specific positions within a molecule, while stereoselective synthesis controls the formation of particular stereoisomers.

While specific detailed synthetic routes for this compound were not extensively detailed in the search results, general principles of regioselective and stereoselective synthesis are applied to complex natural products. These can involve strategies such as:

Chiral pool synthesis: Utilizing readily available chiral starting materials to introduce desired stereocenters.

Asymmetric catalysis: Employing chiral catalysts to control the stereochemical outcome of reactions.

Diastereoselective reactions: Designing reactions where the presence of existing stereocenters influences the stereochemistry of newly formed ones.

Protective group strategies: Temporarily modifying functional groups to control reactivity and regioselectivity.

Successful synthesis yielding a compound identical in all respects (spectroscopic data, optical rotation, etc.) to the naturally isolated this compound provides strong confirmation of its assigned structure and stereochemistry. Some studies mention regioselective and stereoselective synthesis in the context of related cembranoids or other natural products, highlighting the importance of these methods in structural confirmation and access to specific isomers. researchgate.netresearchgate.netresearchgate.net

Comparative Structural Analysis of this compound and Related Cembranoids

This compound is a meroterpenoid, incorporating a terpenoid chain. Cembranoids are a class of diterpenes characterized by a 14-membered macrocyclic ring. doi.orgresearchgate.net While this compound itself is classified as a tetraprenyltoluquinol isomer rather than a canonical cembranoid diterpene with a 14-membered carbocyclic ring, its structural relationship can be explored in the broader context of terpenes and meroterpenoids isolated from similar natural sources. nih.gov

Cembranoids are widely found in nature, including in plants like tobacco and marine soft corals. doi.orgresearchgate.net They typically possess a 14-membered ring with an isopropyl residue at C-1 and methyl groups at positions C-4, C-8, and C-12. researchgate.net Variations in oxygenation patterns, double bond positions and configurations, and the presence of additional rings (e.g., furan, lactone) contribute to the structural diversity of cembranoids. doi.org

Comparing the structure of this compound (a tetraprenyltoluquinol) with the core structure of cembranoids (14-membered ring diterpenes) reveals fundamental differences in their carbon skeletons. However, both classes of compounds are derived from isoprenoid precursors and are found in natural sources, sometimes even within the same organisms. For instance, Thunbergol has been isolated from Sarcophyton decaryi, a soft coral that also produces cembranoids. researchgate.net This co-occurrence suggests potential biosynthetic links or shared origins of the isoprenoid building blocks.

Detailed research findings often involve comparing spectroscopic data (NMR, MS) of this compound with those of known cembranoids and other related terpenes to identify similarities and differences in their structural features. This comparative analysis aids in the classification of new compounds and provides insights into potential biosynthetic pathways.

Data on the molecular formula and weight are fundamental to structural analysis. For this compound, the molecular formula is C₁₅H₁₀O₆ and its molecular weight is 286.24 g/mol . nih.gov For comparison, a representative cembranoid diterpene lactone has a molecular formula of C₂₀H₂₆O₄ and a molecular weight of 330.4 g/mol . nih.gov Thunbergol (sometimes referred to as isocembrol), a cembrane (B156948) diterpene alcohol, has a molecular formula of C₂₀H₃₄O and a molecular weight of 290.5 g/mol . cdutcm.edu.cnnih.gov These differences in molecular formula and weight underscore the distinct structural classes of these compounds, even when isolated from similar sources.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| This compound | C₁₅H₁₀O₆ | 286.24 | 5473310 |

| Cembranoid diterpene lactone | C₂₀H₂₆O₄ | 330.4 | 5477673 |

| Thunbergol (Isocembrol) | C₂₀H₃₄O | 290.5 | 5363523 |

| Thunberginol F | C₁₅H₁₀O₆ | 286.24 (estimated) | 6439493 |

| Thunberginol C | C₁₅H₁₂O₅ | 272.25 | 10333412 |

Note: The molecular weight for Thunberginol F is an estimated value from PubChem. thegoodscentscompany.com

Chemical Synthesis and Derivatization Studies of Thunbergol B

Total Synthesis Strategies for Thunbergol B and its Epimers

Total synthesis provides a route to access this compound independently of its natural isolation, allowing for greater quantities and the potential to create structural variants. Several approaches have been explored to construct the isocoumarin (B1212949) core of this compound.

Stereoselective and Regioselective Synthetic Pathways

Achieving control over stereochemistry and regiochemistry is paramount in the synthesis of complex natural products like this compound, which possesses specific arrangements of functional groups and chiral centers. While specific details on the stereoselective and regioselective synthesis of this compound are not extensively detailed in the provided search results, the importance of these aspects in organic synthesis is highlighted in the context of creating defined molecular structures rsc.orgmasterorganicchemistry.comnih.gov. Regioselective reactions favor the formation of one constitutional isomer over others, while stereoselective reactions favor the formation of one stereoisomer masterorganicchemistry.com. The success of a selective reaction is influenced by the reaction mechanism and the structure of the starting material masterorganicchemistry.com.

One reported total synthesis of thunberginol B, an isocoumarin, involved the condensation of 3,5-dimethoxyhomophthalic acid with 3,4-dimethoxybenzoic acid, followed by demethylation semanticscholar.org. This approach demonstrates a strategy for constructing the isocoumarin core with specific substitution patterns.

Synthetic Modification and Analogue Generation of this compound

Synthetic modification of this compound involves altering its chemical structure to generate analogues. This is often done to explore the relationship between structure and activity or to improve desirable properties.

Introduction of Chemical Substituents for Structural Diversification

The introduction of different chemical groups (substituents) onto the core structure of this compound can lead to a diverse library of analogues. This diversification can involve various chemical reactions to append functional groups at specific positions on the molecule. While specific examples of substituent introduction on this compound are not detailed in the provided results, the general concept of creating derivatives by introducing substituents is a common practice in organic synthesis to explore chemical space and modulate properties nih.govajgreenchem.com. The synthesis of substituted compounds is a key aspect of generating analogues nih.gov.

Exploration of Semi-Synthetic Routes for this compound Derivatives

Semi-synthetic routes involve using a naturally occurring compound as a starting material and performing chemical transformations to create derivatives eupati.eunih.gov. This approach leverages the structural complexity already present in the natural product. Semi-synthesis can be advantageous when the natural product is available in reasonable quantities and possesses a core structure that is challenging to construct solely through total synthesis eupati.euepa.gov. While no specific semi-synthetic routes for this compound derivatives are described in the search results, the principle of semi-synthesis is well-established in the modification of natural products to improve properties or explore new activities eupati.eunih.gov. For example, semi-synthetic approaches have been used to modify antibiotics and antimalarial medicines derived from natural sources eupati.eu.

Identification of Precursor Pathways for this compound Formation

The biosynthesis of this compound, like other diterpenes, originates from the fundamental five-carbon building blocks, IPP and DMAPP ebi.ac.ukfrontiersin.orgd-nb.infoescholarship.orgresearchgate.net. These precursors are then condensed to form longer chain prenyl diphosphates, specifically geranylgeranyl diphosphate (B83284) (GGPP), a 20-carbon precursor for diterpenes nih.govnih.govmdpi.com.

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the essential hemiterpene precursors for all isoprenoids, including diterpenes like this compound. They are synthesized via either the MVA or MEP pathways ebi.ac.ukfrontiersin.orgescholarship.orgmdpi.comresearchgate.net. The ratio of IPP and DMAPP is crucial for regulating the production of downstream terpenoids mdpi.com. The interconversion between IPP and DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IDI) mdpi.combiorxiv.org.

Mevalonate (B85504) (MVA) and Methylerythritol 4-Phosphate (MEP) Pathways

The MVA pathway is primarily found in eukaryotes, archaea, and some bacteria and is localized in the cytosol, endoplasmic reticulum, and peroxisomes in plants frontiersin.orgmdpi.comresearchgate.netscielo.brbiorxiv.org. It begins with acetyl-CoA and proceeds through six enzymatic steps to produce IPP frontiersin.orgmdpi.comresearchgate.net. This pathway typically supplies precursors for sesquiterpenes (C15) and triterpenes (C30) d-nb.infobiorxiv.org.

The MEP pathway, also known as the non-mevalonate pathway, operates in most bacteria and in the chloroplasts of plants frontiersin.orgd-nb.inforesearchgate.netmdpi.comresearchgate.netletstalkacademy.comresearchgate.net. It utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials to produce IPP and DMAPP d-nb.inforesearchgate.net. The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) d-nb.infobiorxiv.orgletstalkacademy.com. Therefore, the MEP pathway is the likely primary route for the production of the GGPP precursor that leads to this compound in organisms possessing this pathway. Crosstalk between the MVA and MEP pathways has been observed, where IPP and DMAPP can be exchanged between cellular compartments biorxiv.org.

Enzymatic Machinery in this compound Biosynthesis

The conversion of GGPP into the diverse array of diterpene structures, including this compound, is orchestrated by a suite of enzymes, primarily diterpene synthases and cytochrome P450 enzymes nih.govrsc.org.

Characterization of Diterpene Synthases

Diterpene synthases (also known as diterpene cyclases) are key enzymes in diterpene biosynthesis. They catalyze the cyclization of GGPP to form various diterpene scaffolds nih.govmdpi.comsemanticscholar.org. These enzymes are classified based on their catalytic mechanism. Class I terpene synthases contain characteristic aspartate-rich motifs (DDXXD and (N,D)DXX(S,T)XXXE) and a magnesium cluster essential for the ionization of the isoprenoid diphosphate substrate to generate a carbocation intermediate researchgate.net. This carbocation then undergoes a series of cyclizations and rearrangements.

Thunbergol (isocembrol) is a cembranoid diterpene researchgate.net. Cembranoid diterpenes are formed from GGPP through the action of cembranoid diterpene synthases. A putative cembratriene-ol synthase (CBTS) from Nicotiana tabacum has been reported to initiate the catalytic cascade leading to cembratriene-4,6-diols, which are structurally related to thunbergol researchgate.net. Functional studies and mechanistic explorations of this enzyme have been conducted researchgate.net. Additionally, thunbergol has been observed as a byproduct formed by a bacterial diterpene synthase from Allokutzneria albata that primarily produces spiroalbatene researchgate.net. Another bacterial diterpene synthase from Chryseobacterium polytrichastri has also been shown to yield thunbergol nih.govacs.org.

Role of Cytochrome P450 Enzymes in Oxidative Transformations

Cytochrome P450 monooxygenases (CYPs) are a large superfamily of heme-containing enzymes that play crucial roles in the modification of terpene scaffolds through oxidative reactions such as hydroxylation, epoxidation, and oxidation rsc.orgfrontiersin.orgrcsb.orgbeilstein-journals.org. In the biosynthesis of many terpenoids, including diterpenes, CYPs are responsible for tailoring the basic hydrocarbon skeleton formed by terpene synthases by introducing hydroxyl groups or other functionalizations rsc.orgbeilstein-journals.org.

While the specific cytochrome P450 enzymes involved directly in the biosynthesis of this compound are not explicitly detailed in the provided search results, the general role of CYPs in the oxidative tailoring of diterpenes is well-established rsc.orgbeilstein-journals.org. For instance, in the biosynthesis of cyclooctatin (B1233482), a diterpene from Streptomyces melanosporofaciens, two P450 cytochromes (CotB3 and CotB4) are involved in introducing hydroxyl functions to the cyclized scaffold produced by the diterpene synthase CotB2 nih.gov. Given that this compound is a hydroxylated diterpene alcohol, it is highly probable that one or more cytochrome P450 enzymes are involved in introducing the hydroxyl group to the cembranoid precursor.

Genetic and Molecular Basis of this compound Biosynthetic Gene Clusters

Terpenoid biosynthetic genes, including those for diterpene synthases and modifying enzymes like cytochrome P450s, are often organized in biosynthetic gene clusters (BGCs) in microbial genomes and sometimes in plants rsc.orgsemanticscholar.orgnih.gov. These clusters facilitate the coordinated expression of the enzymes required for the production of a specific natural product.

Research has identified BGCs for various terpenoids in bacteria, fungi, and plants rsc.orgsemanticscholar.orgnih.gov. For example, the cyclooctatin biosynthetic gene cluster in Streptomyces melanosporofaciens contains genes encoding a GGPP synthase, a diterpene cyclase (CotB2), and two P450 cytochromes (CotB3 and CotB4) nih.gov. In Nicotiana tabacum, a putative cembratriene-ol synthase gene has been implicated in the biosynthesis of cembranoid diterpenes related to thunbergol researchgate.net. While a specific BGC solely dedicated to this compound biosynthesis may not be fully characterized and reported in the provided results, the principle of gene clustering for terpenoid biosynthesis, involving diterpene synthases and cytochrome P450s, is a common theme rsc.orgsemanticscholar.org. Investigations into the genetic basis of this compound production would involve identifying and characterizing the genes encoding the relevant diterpene synthase(s) and any modifying enzymes, such as cytochrome P450s, potentially located within a BGC.

Comparative Biosynthesis of this compound and Structurally Related Diterpenoids

The biosynthesis of this compound, a diterpenoid, is intricately linked to the general pathways of terpenoid production in plants and other organisms. Terpenoids, a vast and diverse class of natural products, are all derived from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via two main metabolic routes: the mevalonate (MVA) pathway, typically located in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, found in plastids. nih.govjmb.or.kr

Diterpenoids, characterized by their twenty-carbon skeletons, are specifically synthesized from the condensation of four isoprene (B109036) units, leading to the formation of geranylgeranyl pyrophosphate (GGPP). This reaction is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS). jmb.or.kr GGPP serves as the universal precursor for all diterpenoids. jmb.or.kr

The structural diversity observed among diterpenoids arises primarily from the subsequent cyclization and rearrangement of GGPP, reactions catalyzed by a family of enzymes known as diterpene synthases (dTPSs). These enzymes are broadly classified into Class I and Class II based on their catalytic mechanisms. Class II dTPSs typically initiate cyclization through protonation of a double bond, while Class I dTPSs catalyze ionization-initiated cyclization via cleavage of the pyrophosphate ester. jmb.or.krnih.gov Some dTPSs are bifunctional, possessing both Class I and Class II active sites, allowing them to catalyze consecutive reactions. jmb.or.krnih.gov

Thunbergol, a cembranoid diterpene, is synthesized through the cyclization of GGPP. In organisms like tobacco (Nicotiana tabacum), this process is initiated by a putative class I diterpene synthase referred to as cembratriene-ol synthase (CBTS). sci-hub.se This enzyme catalyzes the cyclization of the acyclic GGPP to form monocyclic cembratriene-ol epimers, such as α-CBT-ol (thunbergol) and β-CBT-ol (4-epi-isocembrol). sci-hub.se These monocyclic compounds can then serve as precursors for more complex cembranoid diterpenoids. Research involving structural homology models, functional studies, and computational methods has been employed to understand the detailed enzymatic mechanisms of this catalytic cascade. sci-hub.se

Comparative studies highlight the variations in diterpene profiles across different plant species. For instance, analysis of essential oils from various Centaurea species has revealed Thunbergol as a constituent, alongside other diterpenes like 13-epi-manool and phytol. nih.gov The relative abundance of these diterpenoids can vary significantly between species, as illustrated by the data presented in Table 1.

| Centaurea Species | Thunbergol (% of total diterpenes) |

| C. scoparia | 9.05 |

| C. calcitrapa | Not specified |

| C. glomerata | Not specified |

| C. lipii | Not specified |

| C. alexandrina | Not specified |

Note: Data for Centaurea scoparia is explicitly mentioned in the source; specific percentages for other species were not provided in the snippet. nih.gov

Further research into diterpene synthases has involved enzyme engineering to understand their functional plasticity and to manipulate product profiles. Studies on a bacterial polytrichastrene synthase, which produces thunbergol among other compounds, demonstrated that specific amino acid substitutions in the active site could lead to significant shifts in the product distribution, resulting in the production of novel compounds or favoring the formation of specific diterpenes. d-nb.info This underscores the critical role of enzyme structure and active site residues in determining the final diterpenoid product.

In contrast to the monocyclic structure of thunbergol, other diterpenoids exhibit bicyclic, tricyclic, or tetracyclic skeletons. The biosynthesis of these more complex structures often involves multiple cyclization steps catalyzed by different classes of dTPSs, sometimes acting in a sequential manner or as domains within a single bifunctional enzyme. For example, the biosynthesis of diterpene resin acids in conifers involves bifunctional diterpene synthases that catalyze both the initial bicyclization of GGPP and subsequent rearrangements of the intermediate. nih.gov This comparative perspective on the enzymatic machinery reveals the diverse strategies employed in nature to generate the vast array of diterpenoid structures from a common precursor like GGPP.

It is important to note that while the diterpene Thunbergol is a cembranoid with a C20 skeleton, another compound referred to as Thunberginol B exists. Thunberginol B is an isochromen-1-one derivative with a C15 skeleton and is not classified as a diterpene. nih.gov Although they share a similar name and have been isolated from the same plant source (Hydrangeae Dulcis Folium), their biosynthetic pathways and structural classes are distinct. thegoodscentscompany.com

Conclusion

Chromatographic Separation Strategies for this compound Isolation

Silica (B1680970) Gel Chromatography Applications

Silica gel chromatography is a widely used technique for the isolation of natural products, including terpenoids like this compound. chemistryviews.org This method utilizes silica gel as a stationary phase, which is a polar adsorbent. chemistryviews.orgumich.edu Compounds are separated based on their differential adsorption to the silica gel and their solubility in the mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer on the column. umich.edu

In the isolation of compounds, flash column chromatography, a type of silica gel chromatography, is frequently employed for purification after initial extraction and concentration steps. rsc.orgbeilstein-journals.org The process typically involves packing a column with silica gel, loading the sample, and eluting with a solvent system, often a gradient of solvents of increasing polarity. chemistryviews.org Fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the target compound. rsc.orgbeilstein-journals.org

Reverse-Phase Preparatory Chromatography Techniques (e.g., C18)

Reverse-phase chromatography is another essential technique for isolating and purifying natural compounds, including this compound. chromatographyonline.com Unlike normal-phase silica gel chromatography, reverse-phase chromatography uses a nonpolar stationary phase, such as silica gel modified with C18 hydrocarbon chains. libretexts.org The mobile phase in reverse-phase chromatography is typically a mixture of water (often buffered) and a water-miscible organic solvent like methanol (B129727) or acetonitrile (B52724). chromatographyonline.comlibretexts.org

Separation in reverse-phase chromatography is based on the partitioning of analytes between the polar mobile phase and the nonpolar stationary phase. libretexts.org Nonpolar compounds are retained longer on the C18 stationary phase, while more polar compounds elute earlier. libretexts.org This technique is particularly useful for separating compounds that are too polar for normal-phase silica gel chromatography. umich.edu Preparatory reverse-phase chromatography allows for the purification of larger quantities of a compound compared to analytical scale chromatography. C18 columns are a common type of stationary phase used in reverse-phase HPLC and preparatory chromatography. researchgate.netelementlabsolutions.comlcms.cz

Thin-Layer Chromatography (TLC) in Isolation Workflows

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid analytical technique widely used in natural product isolation workflows, including those potentially involving this compound. libretexts.orglongdom.orgglobalresearchonline.net TLC is often used to monitor the progress of reactions, analyze fractions collected from column chromatography, and determine the purity of isolated compounds. umich.edulibretexts.org

TLC is performed on a thin layer of adsorbent material, such as silica gel or alumina, coated on a plate. umich.edulibretexts.org A small spot of the sample is applied to the plate, and the plate is developed in a solvent system. globalresearchonline.net Compounds separate based on their differential migration on the stationary phase, driven by the mobile phase. umich.edu Visualization of the separated spots can be done using UV light or staining reagents. rsc.orglibretexts.org Retention factor (Rf) values, which are the ratio of the distance traveled by the compound to the distance traveled by the solvent front, are used to characterize and compare compounds. umich.edu TLC can be performed using both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) plates, depending on the polarity of the compounds being separated. umich.edu

Biological and Molecular Activities of Thunbergol B in Preclinical Studies

Antioxidant Mechanisms and Radical Scavenging Activities of Thunbergol B

The antioxidant potential of thunbergol is suggested by studies on essential oils in which it is a notable component. An essential oil derived from the flower buds of flue-cured tobacco, containing 4.88% thunbergol, demonstrated significant hydroxyl (OH) radical scavenging effects. tandfonline.com The potency of the essential oil and its main compounds in scavenging OH radicals was comparable to that of the synthetic antioxidant butylated hydroxytoluene (BHT). tandfonline.com This suggests that components within the oil, potentially including thunbergol, contribute to its ability to neutralize highly reactive free radicals.

Similarly, a methanolic extract from the leaves of Myrtus communis L., which contains thunbergol at a concentration of 4%, exhibited pronounced antioxidant activity. nih.gov This extract showed a potent capacity for scavenging hydrogen peroxide, with a reported half-maximal inhibitory concentration (IC50) of 17.81 ± 3.67 µg/mL. nih.gov While these findings point to the antioxidant potential of thunbergol-containing extracts, further studies on the isolated compound are required to quantify its specific contribution to radical scavenging.

Antimicrobial Efficacy of this compound and Related Extracts

The antibacterial efficacy of essential oils containing thunbergol has been evaluated against various bacterial strains. The essential oil from flue-cured tobacco flower bud, which includes thunbergol as a major constituent, was found to be particularly active against the Gram-positive bacterium Bacillus subtilis. tandfonline.com In vitro testing determined both the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for this oil against B. subtilis to be 7 mg/mL. tandfonline.com

Another study involving an essential oil from Geophila repens, which contained a minor amount of thunbergol (0.2%), demonstrated antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. mdpi.com Furthermore, essential oil from the oleoresin of Commiphora ornifolia, with a thunbergol content of 6.4%, exhibited moderate to high antibacterial effects, particularly against Gram-positive bacteria. nih.gov These results suggest that essential oils with thunbergol as a component possess antibacterial properties, although the specific activity of pure thunbergol has not been isolated in these studies.

Table 1: In Vitro Antibacterial Activity of a Thunbergol-Containing Essential Oil

| Bacterial Strain | Test Substance | MIC (mg/mL) | MBC (mg/mL) | Source |

|---|---|---|---|---|

| Bacillus subtilis | Tobacco Flower Bud Essential Oil (4.88% Thunbergol) | 7 | 7 | tandfonline.com |

The available research on the antifungal properties of thunbergol-containing extracts is limited. Studies on the essential oil from tobacco flower bud indicate that its antibacterial effects are more pronounced than its antifungal activity. tandfonline.com Specific data, such as MIC or Minimum Fungicidal Concentration (MFC) values, for the activity of these extracts against fungal pathogens have not been extensively reported. Consequently, the role of thunbergol as a potential antifungal agent remains an area for future investigation.

Anti-inflammatory Effects of this compound in Preclinical Models

Evidence for the anti-inflammatory effects of thunbergol comes from in vivo studies of plant extracts. A methanolic extract of Myrtus communis L. leaves, which contains 4% thunbergol, demonstrated significant anti-inflammatory activity in a preclinical model. nih.gov The administration of the extract was effective in limiting the development of carrageenan-induced paw edema in animals, a standard model for evaluating acute inflammation. nih.gov This finding suggests that constituents within the extract, which may include thunbergol, possess anti-inflammatory properties. However, specific mechanistic studies on isolated thunbergol, such as its ability to inhibit inflammatory mediators like nitric oxide (NO), have not been reported.

Antitumor Mechanisms and Cytotoxic Effects of this compound in Cellular and Animal Models

Direct experimental data on the cytotoxicity of isolated thunbergol against cancer cell lines, including breast cancer, is not currently available in the published literature. However, computational and extract-based studies provide preliminary indications of its potential as an anti-proliferative agent.

A molecular docking study investigated the interaction of thunbergol with cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.net The analysis predicted that thunbergol has promising binding affinities for both CDK4 and CDK6, which were comparable to standard CDK inhibitors like Palbociclib and Ribociclib. researchgate.net This suggests a potential mechanism through which thunbergol could exert anti-proliferative effects by arresting the cell cycle.

Furthermore, an extract from the root of Triceratella siliquosa, which contains thunbergol, displayed dose-dependent cytotoxicity against the HCT116 human colon cancer cell line, with an IC50 value of 140 µg/mL. researchgate.net While these findings are not specific to breast cancer or the isolated compound, they support the need for further research into the antitumor potential of thunbergol.

Table 2: Predicted Binding Affinities of Thunbergol to Cyclin-Dependent Kinases (CDK)

| Compound | Target Protein | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Thunbergol | CDK4 | -6.5 | researchgate.net |

| Thunbergol | CDK6 | -7.0 | researchgate.net |

| Palbociclib (Standard) | CDK4 | -7.2 | researchgate.net |

| Palbociclib (Standard) | CDK6 | -8.3 | researchgate.net |

| Ribociclib (Standard) | CDK4 | -7.1 | researchgate.net |

| Ribociclib (Standard) | CDK6 | -8.1 | researchgate.net |

Mechanisms of Cell Death Induction (e.g., Phosphatidylserine (B164497) Externalization, DNA Fragmentation)

There is a lack of specific research in the accessible scientific literature detailing the mechanisms of cell death induction by this compound. Key indicators of apoptosis, such as phosphatidylserine externalization and DNA fragmentation, have not been specifically investigated in relation to this compound. Therefore, no data is available to be presented in a tabular format.

Enzyme Inhibitory Activities of this compound (e.g., α-Glucosidase, Carbonic Anhydrase-II)

Currently, there are no specific studies in the available scientific literature that have evaluated the inhibitory activities of this compound against α-glucosidase or carbonic anhydrase-II. While the investigation of enzyme inhibition is a crucial aspect of drug discovery, research has not yet focused on the effects of this compound on these particular enzymes.

Neuroprotective Potential of this compound in Mechanistic Studies

The neuroprotective potential of this compound has not been specifically investigated in mechanistic studies according to the available scientific literature. Although various natural compounds are being explored for their neuroprotective effects, research to elucidate the specific mechanisms of this compound in this area is not yet available.

Chemotactic Functions of this compound in Biological Systems (e.g., Sperm Attraction in Corals)

This compound and its related isomers have been identified as possessing significant chemotactic functions, particularly in the marine environment. Research has highlighted their role as sperm attractants in the reproductive processes of soft corals.

Specifically, studies on the soft coral Lobophytum crassum have identified (-)-epi-thunbergol as the natural sperm attractant released by the eggs. researchgate.net Further investigations revealed that (-)-thunbergol, isolated from another soft coral species, Lobophytum compactum, also exhibited similar levels of sperm attraction towards L. crassum sperm. researchgate.net Interestingly, the sperm of L. crassum did not show a high degree of stereo- or enantio-specificity in their response to these chemotactic molecules. researchgate.net This indicates that the general molecular structure of thunbergol is recognized by the sperm's chemoreceptors, initiating directed movement towards the egg. The attraction of sperm to these compounds could be detected at very low concentrations, highlighting the potency of these molecules in guiding fertilization. researchgate.net

Table 1: Chemotactic Activity of Thunbergol-related Compounds in Corals

| Compound | Source Organism | Target Sperm | Observed Activity |

| (-)-epi-Thunbergol | Lobophytum crassum (eggs) | Lobophytum crassum | Sperm Attraction researchgate.net |

| (-)-Thunbergol | Lobophytum compactum (eggs) | Lobophytum crassum | Sperm Attraction researchgate.net |

| (+)-Thunbergol | Douglas fir tree | Lobophytum crassum | Sperm Attraction researchgate.net |

Analgesic Activities of this compound in In Vivo Preclinical Models

There is no scientific literature available that specifically investigates the analgesic activities of this compound in in vivo preclinical models. While the analgesic properties of various natural products are a subject of ongoing research, this compound has not yet been a focus in this area of study.

Structure Activity Relationship Sar Studies of Thunbergol B

Identification of Key Structural Determinants for Biological Activities

Identifying the specific parts of the Thunbergol B molecule responsible for its biological activities is a crucial aspect of SAR. Although detailed, systematic modification studies of this compound specifically are not extensively detailed in the provided snippets, the reported biological activities in various contexts offer insights. Thunbergol, a cembranoid diterpene, has been identified as a component in various plant extracts and essential oils exhibiting antifungal, antibacterial, antioxidant, anti-inflammatory, anti-diabetic, and anti-amyloid aggregation properties, as well as targeting proteins like KRAS and P. aeruginosa Elastase B. wikipedia.orgwikipedia.orgnih.govresearchgate.netnist.govresearchgate.net

Computational Modeling Approaches in this compound SAR

Computational modeling techniques are powerful tools in SAR studies, allowing researchers to predict and understand the interactions between a molecule and its biological target without the need for extensive experimental synthesis and testing. These methods are increasingly used in drug discovery and lead optimization. nih.govscience.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a primary computational approach used to predict the binding orientation (pose) and affinity of a small molecule, like this compound, to a target protein. nih.govnih.gov This method treats the protein and ligand as three-dimensional structures and explores the possible ways they can interact, considering factors such as shape complementarity, hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

Studies involving Thunbergol have utilized molecular docking to investigate its potential interactions with various protein targets. For example, molecular docking has been employed to study the binding of thunbergol to the KRAS receptor, suggesting a favorable interaction with a specific binding energy and the formation of a hydrogen bond with ILE36. wikipedia.org Docking simulations have also been used to assess the inhibitory potential of thunbergol against enzymes involved in Alzheimer's disease, such as BACE-1 and cholinesterases, and against amylase and P. aeruginosa Elastase B, providing insights into potential binding modes and affinities. wikipedia.orgnist.govresearchgate.net These simulations can help to identify key residues in the target protein that interact with specific parts of the this compound molecule, thereby highlighting structural features important for binding. The binding affinities are typically reported as docking scores (e.g., kcal/mol), where more negative values generally indicate stronger binding interactions. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to build mathematical models that correlate a molecule's biological activity with its structural and physicochemical properties (descriptors). nih.gov By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new, untested compounds based on their calculated properties.

While specific detailed QSAR studies focused solely on a series of this compound analogues are not prominently featured in the provided snippets, QSAR is a recognized approach in the SAR analysis of natural products and terpenoids. nih.gov One search result mentions a multi-linear regression (MLR) QSAR analysis in the context of essential oil composition, where thunbergol content was a factor, suggesting that the concentration of thunbergol can be correlated with certain activities of the mixture. General QSAR studies on terpenoids have shown that properties like lipophilicity, shape index, and electrostatic properties can govern neuroprotective activity, indicating the types of molecular descriptors that could be relevant in a QSAR analysis of this compound and its analogues. Applying QSAR to this compound would involve calculating various descriptors (e.g., molecular weight, volume, surface area, polarity, electronic properties) for this compound and its derivatives and then correlating these descriptors with their measured biological activities to derive predictive models.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling involves creating an abstract representation of the essential molecular features and their spatial arrangement that are necessary for a molecule to interact with a specific biological target and elicit a biological response. cdutcm.edu.cn These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups. nih.gov

Pharmacophore models can be derived from the 3D structures of active compounds (ligand-based pharmacophores) or from the structure of the biological target and its interaction sites (structure-based pharmacophores). For this compound, pharmacophore modeling could help to define the critical features of the cembranoid structure required for its observed activities. For instance, if the hydroxyl group is crucial for hydrogen bonding with a target protein, this would be represented as a hydrogen bond donor/acceptor feature in the pharmacophore model. Similarly, hydrophobic regions of the molecule would be represented as hydrophobic features. Pharmacophore modeling, often used in conjunction with molecular docking, can aid in virtual screening to identify novel compounds with similar key features that are likely to bind to the same target. cdutcm.edu.cn One study on adenosine (B11128) receptor antagonists, supported by docking studies, elucidated pharmacophores for receptor activation and selectivity, demonstrating how this approach can reveal key structural requirements for specific biological effects.

Experimental Validation of SAR Hypotheses for this compound

Experimental validation is a critical step in confirming the hypotheses generated from computational SAR studies. While computational methods can predict potential interactions and active compounds, experimental assays are necessary to confirm the predicted biological activities and validate the importance of specific structural features.

Advanced Analytical Methodologies in Thunbergol B Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Thunbergol B, particularly within essential oils and oleoresins. mdpi.com This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

For qualitative analysis, the mass spectrometer detector generates a unique mass spectrum for each separated compound, which serves as a chemical fingerprint. semanticscholar.org The identification of this compound is achieved by comparing its experimentally obtained mass spectrum with reference spectra available in spectral libraries, such as the NIST Mass Spectral Library. nist.govnist.gov The electron ionization (EI) mass spectrum of thunbergol shows a characteristic fragmentation pattern that aids in its identification. nist.gov The molecular weight of Thunbergol is confirmed at 290.48 g/mol . nist.govnist.gov

In quantitative analysis, GC-MS can determine the concentration of this compound in a given sample. After identification, the area of the chromatographic peak corresponding to this compound is measured and compared against a calibration curve generated from known concentrations of a certified reference standard. For instance, in the analysis of essential oil from Pinus roxburghii, thunbergol was identified as a major constituent.

The retention index (RI) is another critical parameter used in GC-MS to confirm the identity of a compound. It provides a measure of where a compound elutes relative to a series of n-alkane standards. This value is more reproducible between laboratories than the retention time alone. The NIST WebBook provides retention indices for thunbergol on different types of GC columns, which are invaluable for its positive identification. nist.gov

Table 1: GC Parameters and Retention Index for Thunbergol

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hyphenated Techniques (e.g., LC-NMR)

For less volatile or thermally sensitive diterpenes, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable analytical tool than GC-MS. nih.gov LC-MS combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of MS. This technique is particularly valuable for analyzing complex plant extracts where this compound may be present alongside a multitude of other compounds. mdpi.com

In a typical LC-MS analysis of diterpenoids, a reversed-phase column (such as a C18 column) is often used for separation. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. researchgate.net Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization sources used for diterpenes. nih.gov High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and helping to distinguish it from isobaric interferences. nih.gov

LC-MS/MS, or tandem mass spectrometry, provides an additional layer of structural information. In this technique, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern, which can be used for definitive identification and structural characterization, even in the absence of a reference standard. nih.gov

The hyphenation of LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) represents a powerful tool for the unambiguous identification of natural products directly from a mixture. scispace.com This technique allows for the acquisition of NMR spectra of compounds as they elute from the LC column. By directing the flow from the column through an NMR flow cell, it is possible to obtain detailed structural information on this compound without the need for its prior isolation, which is particularly useful for analyzing complex mixtures or identifying unstable compounds. scispace.com

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of diterpenes like this compound from crude plant extracts. lcms.cz For analytical purposes, HPLC coupled with detectors such as Diode Array Detectors (DAD) or UV-Vis detectors can quantify this compound, provided it has a suitable chromophore. nih.gov Given that this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection, or alternative detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers can be used. researchgate.net As a preparative technique, HPLC is used to isolate pure this compound from complex mixtures for further structural elucidation or biological testing.

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput method for the qualitative and semi-quantitative analysis of phytochemicals. mdpi.com HPTLC can be used to generate a chemical "fingerprint" of a plant extract, which can be useful for quality control and authentication. mdpi.com A specific HPTLC method for this compound would involve spotting the extract on a high-performance silica (B1680970) gel plate, developing the plate with an optimized solvent system (e.g., a mixture of nonpolar and polar solvents), and then visualizing the separated compounds. researchgate.net Visualization can be achieved by spraying with a suitable reagent (like ceric sulfate) followed by heating, which produces colored spots for compounds like diterpenes. researchgate.net Densitometric scanning of the plate allows for the quantification of this compound by comparing the intensity of its spot to that of a standard. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Integrity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation and confirmation of the structural integrity of organic molecules like this compound. scispace.com ¹H NMR and ¹³C NMR are fundamental one-dimensional experiments that provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of thunbergol, as first reported, shows characteristic signals that confirm its diterpene structure. scispace.com Key signals include those for the methyl protons of the isopropyl group, methyl groups attached to double bonds, and olefinic protons. scispace.com These specific chemical shifts and coupling patterns are essential for confirming the identity of the molecule.

Table 2: Key ¹H NMR Signals for Thunbergol

Note: Data are approximate values derived from historical spectra presented by Kimland and Norin (1968). scispace.com (d = doublet, s = singlet, m = multiplet).

Beyond structural confirmation, NMR is a primary method for assessing the purity of a compound through a technique known as quantitative NMR (qNMR). koreascience.krmdpi.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.com By adding a known amount of a certified internal standard to a precisely weighed sample of this compound, its absolute purity can be determined with high accuracy and precision, without the need for a specific this compound reference standard. koreascience.krnih.gov This makes qNMR a powerful tool for the certification of reference materials. nih.gov

Spectroscopic Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound at trace levels in complex biological or environmental samples require highly sensitive spectroscopic techniques. Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS), is the method of choice for trace analysis. nih.gov By operating the mass spectrometer in selected ion monitoring (SIM) mode for GC-MS or multiple reaction monitoring (MRM) mode for LC-MS/MS, analysts can achieve extremely low detection limits and high selectivity for this compound, filtering out noise from the sample matrix.

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. rsc.org Untargeted metabolomics studies, which aim to measure as many metabolites as possible in a sample, often utilize GC-MS and LC-MS platforms to generate comprehensive chemical profiles. mdpi.comnih.gov In the context of plant science, metabolomics can be used to investigate the chemical composition of plants that produce this compound, such as those from the Thunbergia genus. nih.gov By comparing the metabolomic profiles of different plant species, tissues, or plants grown under varying conditions, researchers can identify the presence of this compound and its related biosynthetic intermediates or degradation products. nih.gov This approach provides valuable insights into the compound's natural role, biosynthesis, and response to environmental stimuli.

Table of Mentioned Compounds

Future Research Directions and Potential Applications of Thunbergol B

Elucidation of Additional Biological Activities and Mechanistic Pathways

Ongoing and future research aims to fully characterize the spectrum of biological activities exhibited by Thunbergol B and to delineate the precise molecular mechanisms underlying these effects. Studies have indicated that this compound, along with other thunberginols, possesses antiallergic and antimicrobial properties. thegoodscentscompany.com Further investigation is needed to identify additional bioactivities, such as potential anti-inflammatory, antioxidant, or other relevant pharmacological effects. Understanding the specific cellular targets and signaling pathways modulated by this compound is crucial for assessing its therapeutic potential and guiding the development of related compounds. Research into the mechanisms of action is essential for advancing the use of natural products like those found in hydrosols, which can contain compounds like thunbergol. researchgate.net Essential oils and their components, including terpenoids like thunbergol, are known to interfere with biological processes at cellular and multicellular levels by interacting with various biological targets, suggesting a broad range of potential pharmacological activities. nih.gov Studies on essential oils containing thunbergol have shown antioxidant and antimicrobial activities. tandfonline.com Another study on Anabasis setifera leaf extract, which contains thunbergol, demonstrated promising antimicrobial, anticancer, and antioxidant activities, highlighting the potential for further in-depth studies of its phytochemicals. nih.gov

Exploration of this compound as a Molecular Probe for Biological Systems

The potential of this compound to serve as a molecular probe for investigating biological systems represents a significant area for future research. Molecular probes are small molecules used to perturb specific biological targets within cells or organisms, aiding in the elucidation of protein function and biological pathways. nih.govchemicalprobes.org Given this compound's observed biological activities, it could potentially be modified or utilized in its native form to selectively interact with specific biomolecules. Exploring its use as a probe could provide valuable insights into the complex biological processes it influences, potentially revealing new drug targets or pathways involved in conditions relevant to its observed activities. Developing such probes requires molecules that are potent, cell-active, and well-characterized modulators of protein function. chemicalprobes.org

Development of Novel Synthetic Strategies for Accessing Complex this compound Analogues

The structural complexity of this compound presents challenges and opportunities for synthetic chemists. Future research will likely focus on developing novel and efficient synthetic strategies to access this compound and its analogues. This is important for producing sufficient quantities for research, modifying the structure to explore structure-activity relationships, and potentially creating compounds with enhanced or altered biological properties. Developing diverse synthetic strategies is a key aspect of modern chemical synthesis, aiming to create libraries of complex molecules for biological screening. nih.gov Innovations in synthetic methodologies, including techniques like microwave-assisted synthesis and catalytic methods, are continuously being explored for complex natural products and their derivatives. researchgate.net

Biotechnological Production and Sustainable Sourcing of this compound

As interest in this compound grows, developing sustainable methods for its production will become increasingly important. Future research directions include exploring biotechnological approaches, such as using microbial fermentation or plant cell culture, for the sustainable and potentially large-scale production of this compound. Investigating methods for sustainable sourcing from natural plant sources, such as Hydrangea macrophylla var. thunbergii or Euphorbia larica, while minimizing environmental impact, is also a critical area. thegoodscentscompany.comnih.gov Utilizing agricultural residues, such as tobacco flower buds which contain thunbergol, could also present a sustainable sourcing option. tandfonline.com These efforts align with the principles of a circular bio-based economy, repurposing byproducts for new applications. researchgate.net

Role of this compound in Ecological Interactions and Chemical Ecology Studies

This compound is a natural product, and understanding its role in the ecological interactions of the organisms that produce it is a fascinating area for future research. Chemical ecology studies investigate the chemical signals that mediate interactions between organisms and their environment. uni-jena.dechimia.choxfordbibliographies.commpg.de Future research could explore how this compound functions within its natural ecosystem, such as its potential role in plant defense against herbivores or pathogens, or in mediating interactions with other organisms. Investigating its presence and function in different plant parts and under varying environmental conditions would contribute to our understanding of its ecological significance. Studies have identified thunbergol in various plant species and essential oils, suggesting a potential role in their interactions with the environment. researchgate.nettandfonline.comnih.govnih.govcore.ac.ukdntb.gov.ua

Integration of Omics Technologies in this compound Research (e.g., Metabolomics, Transcriptomics related to biosynthesis)

Integrating omics technologies, such as metabolomics and transcriptomics, will be invaluable in future this compound research. Metabolomics can provide a comprehensive profile of metabolites in biological systems, while transcriptomics offers insights into gene expression. frontiersin.orgmdpi.combiorxiv.orgnih.gov Applying these technologies can help elucidate the biosynthetic pathways of this compound in producing organisms, identify the genes involved in its synthesis, and understand how its production is regulated. Furthermore, integrating metabolomics and transcriptomics can help reveal the biological pathways and cellular responses affected by this compound treatment in experimental systems, providing a holistic view of its biological impact. frontiersin.orgmdpi.combiorxiv.orgnih.gov These technologies are powerful tools for understanding complex biological systems and the mechanisms of action of bioactive compounds. frontiersin.orgmdpi.combiorxiv.orgnih.govresearchgate.net

Q & A

Q. What experimental conditions optimize Thunbergol B selectivity during geraniol isomerization?

this compound selectivity is highly temperature-dependent. Studies show that at 150°C, this compound reaches ~51 mol% selectivity, outperforming isomers like isocembrol (44 mol% at 90°C) . Reaction time also plays a role: prolonged durations (e.g., 24 hours) favor this compound formation, likely due to oligomerization suppression . Key methodological steps include:

- Temperature control : Use a thermostatically regulated reactor.

- Catalyst selection : Sepiolite catalysts enhance selectivity under optimized conditions.

- Analytical validation : Employ GC-MS to quantify product distributions.

| Temperature (°C) | This compound Selectivity (mol%) | Isocembrol Selectivity (mol%) |

|---|---|---|

| 90 | 0 | 44 |

| 150 | 51 | 10 |

| Data derived from catalytic isomerization studies . |

Q. Which spectroscopic techniques are critical for characterizing this compound purity and structure?

Structural elucidation requires a combination of:

- NMR spectroscopy : For identifying carbon-hydrogen frameworks.

- GC-MS : To confirm molecular weight and fragmentation patterns.

- FT-IR : To detect functional groups (e.g., hydroxyl or carbonyl moieties). For novel compounds, provide full spectral data in supplementary materials, including comparison to known standards .

Q. How does this compound function in catalytic systems, and what metrics quantify its efficacy?

this compound acts as a key intermediate in terpene isomerization. Efficacy is quantified via:

- Selectivity : Ratio of this compound to total products (mol%).

- Conversion rate : Percentage of geraniol consumed.

- Turnover frequency (TOF) : Molecules converted per catalytic site per hour. Statistical validation (e.g., triplicate runs with standard deviations) ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound selectivity across studies?

Discrepancies often arise from uncontrolled variables (e.g., catalyst aging, trace impurities). Mitigation strategies include:

Q. What computational models predict this compound formation pathways, and how are they validated?

Density functional theory (DFT) simulations model transition states in geraniol isomerization. Validation involves:

Q. What statistical methods address variability in this compound yield during scale-up experiments?

Apply:

Q. How do oligomerization side reactions impact this compound synthesis, and how can they be suppressed?

Oligomerization competes with this compound formation at elevated temperatures (>130°C). Strategies to minimize it include:

- Dilution effects : Reduce reactant concentration.

- Additives : Introduce radical scavengers (e.g., BHT).

- Short reaction times : Use flow reactors for rapid quenching. Monitor oligomer content via gel permeation chromatography (GPC) .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., catalyst pretreatment, solvent purity) in supplemental materials .

- Data reporting : Use significant figures aligned with instrument precision (e.g., ±0.1°C for temperature) .

- Ethical compliance : Disclose funding sources and conflicts of interest in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.